molecular formula C17H16O3 B15355458 2-[4-(3-Phenylpropanoyl)phenyl]acetic acid

2-[4-(3-Phenylpropanoyl)phenyl]acetic acid

Cat. No.: B15355458
M. Wt: 268.31 g/mol
InChI Key: IDTSNICABNIPGZ-UHFFFAOYSA-N
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Description

2-[4-(3-Phenylpropanoyl)phenyl]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its phenylpropanoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-phenylpropionic acid and 4-aminophenol as the primary starting materials.

  • Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where 3-phenylpropionic acid chloride is reacted with 4-aminophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

  • Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.

  • Catalyst Recovery: The Lewis acid catalyst is often recycled to minimize waste and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated derivatives, nitro compounds.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-[4-(3-phenylpropanoyl)phenyl]acetic acid

InChI

InChI=1S/C17H16O3/c18-16(11-8-13-4-2-1-3-5-13)15-9-6-14(7-10-15)12-17(19)20/h1-7,9-10H,8,11-12H2,(H,19,20)

InChI Key

IDTSNICABNIPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenylpropanoyl group can bind to active sites, modulating the activity of the target molecule. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Phenylpropionic Acid: Similar structure but lacks the acetic acid moiety.

  • 4-Aminophenol: Similar phenyl ring but different functional groups.

  • Benzenepropanoyl Chloride: Similar acyl group but different attachment points.

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